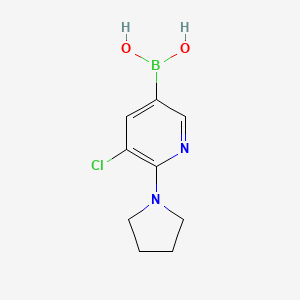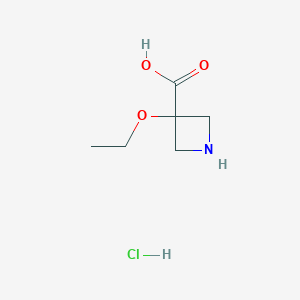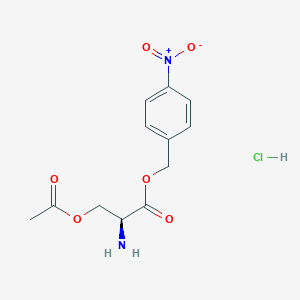
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (CITC) is a cyclopropyl-substituted isoxazole-4-carboxylic acid with a thiophene-3-yl substituent. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. CITC is a versatile compound, with a wide range of biological activities, and has been used in the development of new drugs and materials.
Applications De Recherche Scientifique
Antitumor Activity
Isoxazoles, such as "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid," have been synthesized and evaluated for their antitumor activity. A study by Potkin et al. (2014) discusses the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from similar isoxazole carboxylic acids, exhibiting high antitumor activity. These compounds increase the effectiveness of cytostatic drugs, suggesting their potential in cancer treatment protocols (Potkin et al., 2014).
Synthesis and Reactivity
Isoxazole compounds serve as crucial intermediates in synthetic chemistry, enabling the development of pharmacologically active molecules. Vitale and Scilimati (2013) highlight the versatility of isoxazoles, including those with structural similarities to "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid," in synthesizing a variety of bioactive heterocycles. This underscores the role of such compounds in producing drugs and herbicides (Vitale & Scilimati, 2013).
Herbicidal Activities
The herbicidal potential of isoxazole derivatives is well-documented, with compounds structurally related to "5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid" showing significant activity against various weed species. A study by Fu-b (2014) on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea illustrates the application of isoxazole carboxylic acids in developing effective herbicides (Fu-b, 2014).
Pharmacological Characterization
Isoxazole compounds are crucial in the pharmacological study of receptor activities, with some derivatives showing selective antagonism or agonism at specific receptor sites. Conti et al. (2007) synthesized and characterized derivatives of isoxazole acids for their activity at glutamate receptors, providing insights into the development of novel neurological drugs (Conti et al., 2007).
Mode of Action of Herbicides
Isoxaflutole, a compound with a core structure of "5-cyclopropyl isoxazol-4-yl," acts as a preemergence herbicide. Pallett et al. (1998) elucidate its mode of action, which involves the rapid conversion to a diketonitrile derivative inhibiting the biosynthesis of essential plant quinones. This research provides a foundation for designing novel herbicides with specific modes of action (Pallett et al., 1998).
Propriétés
IUPAC Name |
5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIBANZXAKUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)




![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)
